5-Isothiocyanato-1,3-dihydro-indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2OS |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
5-isothiocyanato-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6N2OS/c12-9-4-6-3-7(10-5-13)1-2-8(6)11-9/h1-3H,4H2,(H,11,12) |
InChI Key |
KFFHDGQYDUXBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N=C=S)NC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Strategies for the Direct Synthesis of 5-Isothiocyanato-1,3-dihydro-indol-2-one
The direct synthesis of this compound typically commences from its corresponding primary amine precursor, 5-amino-1,3-dihydro-indol-2-one. The conversion of a primary aromatic amine to an isothiocyanate is a well-established transformation in organic synthesis, with several reliable methods available. rsc.org
The most common approaches involve the reaction of the primary amine with a thiocarbonyl transfer reagent. mdpi.com Historically, thiophosgene (B130339) (CSCl₂) has been widely used. The reaction is typically performed in a biphasic system, such as chloroform (B151607) and a saturated aqueous solution of sodium bicarbonate, to neutralize the hydrogen chloride byproduct. researchgate.net While effective, this method requires handling the highly toxic and volatile thiophosgene. google.com
A more prevalent and safer alternative is the dithiocarbamate (B8719985) decomposition route. nih.govnih.gov In this two-step, one-pot process, the primary amine is first treated with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534) or potassium carbonate) to form an intermediate dithiocarbamate salt. nih.govorganic-chemistry.org This intermediate is then treated with a desulfurylating agent to induce elimination, yielding the isothiocyanate. nih.gov A variety of reagents can effect this second step, including tosyl chloride, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), and cyanuric chloride (TCT). nih.govorganic-chemistry.org The aqueous condition for this method makes it particularly suitable for broader applications. nih.gov
Below is a table summarizing common methods for this transformation.
| Reagent(s) | Precursor | Key Features |
| 1. Thiophosgene (CSCl₂) 2. Base (e.g., NaHCO₃) | 5-Amino-1,3-dihydro-indol-2-one | High-yielding and general, but involves a highly toxic reagent. researchgate.net |
| 1. Carbon Disulfide (CS₂) 2. Base (e.g., K₂CO₃, NEt₃) 3. Desulfurylating Agent (e.g., TCT, TsCl, T3P®) | 5-Amino-1,3-dihydro-indol-2-one | Milder, one-pot procedure avoiding highly toxic reagents; suitable for a wide range of amines. nih.govorganic-chemistry.org |
| Thiocarbonyl fluoride (B91410) (CF₂=S) precursors (e.g., CF₃SiMe₃/S₈/KF) | 5-Amino-1,3-dihydro-indol-2-one | Enables rapid conversion and is applicable to bulky and electron-deficient anilines. chemrxiv.org |
Functionalization and Diversification of the 1,3-dihydro-indol-2-one Core
The 1,3-dihydro-indol-2-one (indolone) scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives from the 5-isothiocyanato parent structure.
N-Substitution Reactions and Their Synthetic Utility
The nitrogen atom at the 1-position of the indolone ring is a nucleophilic site that can be readily functionalized. N-alkylation or N-arylation can be achieved under various conditions. Standard N-alkylation can be performed using an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). N-arylation is also a valuable transformation, often accomplished through copper- or palladium-catalyzed cross-coupling reactions. acs.orgacs.orgresearchgate.net For instance, coupling with aryl halides using a copper iodide/diamine ligand system can selectively yield N-aryl oxindoles. acs.org These N-substitutions are synthetically useful as they can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can introduce new pharmacophoric elements.
Ring-Substituted Derivatives via Electrophilic or Nucleophilic Aromatic Substitution
While less common for this electron-rich heterocyclic system, nucleophilic aromatic substitution (SNAr) could be envisioned if additional, potent electron-withdrawing groups are introduced onto the aromatic ring. rsc.org
Spiro-Fused Systems and Annulation Reactions Involving the Indolone Nucleus
The C3 position of the indolone ring is particularly reactive and is a cornerstone for constructing spirocyclic systems. nih.gov Spirooxindoles are a prominent class of compounds with significant biological activities. nih.govorientjchem.org A common strategy for their synthesis involves the reaction of isatins (indole-2,3-diones), which can be considered oxidized precursors of the indolone core, with various nucleophiles or in multicomponent reactions. nih.govacs.orgnih.govacs.org For the pre-formed this compound, functionalization at the C3-position can be achieved by first generating an enolate with a suitable base, which can then react with various electrophiles. Multicomponent reactions involving isatin (B1672199) derivatives, an activated methylene (B1212753) reagent, and a 1,3-dicarbonyl compound are also powerful methods for building spiro[4H-pyran-3,3′-oxindole] derivatives. orientjchem.org
Annulation reactions provide a route to fuse additional rings onto the indolone scaffold. nih.govacs.org For instance, rhodium-catalyzed annulation can be used to construct the indole (B1671886) core itself, while other methods, such as the Larock indole synthesis, are also powerful for creating the core structure which can then be further modified. bohrium.comwikipedia.org Aryne-based [3+2] annulation reactions with methyl indole-2-carboxylates have been used to create novel indole-indolone fused systems. nih.govresearchgate.net These strategies could be adapted to build complex polycyclic architectures based on the this compound framework.
Transformations Involving the Isothiocyanate Group for Novel Derivative Synthesis
The isothiocyanate group is a highly versatile functional group, acting as a potent electrophile that readily reacts with nucleophiles and participates in cycloaddition reactions to form a wide array of heterocyclic compounds. arkat-usa.orgresearchgate.net
Cyclization Reactions to Form Heterocyclic Systems
The electrophilic carbon atom of the isothiocyanate moiety is susceptible to attack by various nucleophiles, particularly those containing nitrogen or sulfur. When dinucleophiles are used, subsequent intramolecular cyclization often occurs, providing a powerful route to diverse heterocyclic systems. This strategy allows the this compound to serve as a building block for more complex molecules.
For example, reaction with compounds containing an α-halocarbonyl and a thioamide moiety (Hantzsch synthesis) can lead to the formation of a thiazole (B1198619) ring. organic-chemistry.orgencyclopedia.pubtandfonline.com Similarly, reactions with hydrazides or thiosemicarbazides can be used to construct 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) rings, often through acid- or base-catalyzed cyclization of an intermediate thiosemicarbazide (B42300). nih.govnih.govorganic-chemistry.orgresearchgate.net Reaction with 2-aminophenyl derivatives can lead to quinazoline-based systems. nih.gov
The table below outlines several potential cyclization reactions starting from this compound.
| Reactant(s) | Resulting Heterocycle | General Conditions |
| α-Amino nitrile and CS₂ (Cook-Heilbron Synthesis) | 5-Amino-2-mercaptothiazole | Mild reaction conditions. encyclopedia.pub |
| Hydrazides followed by acid-catalyzed cyclization (e.g., H₂SO₄) | 1,3,4-Thiadiazole | Formation of a thiosemicarbazide intermediate, then dehydration/cyclization. nih.govnih.gov |
| 2-Aminoaryl compounds (e.g., 2-aminobenzimidazole) | Fused Quinazoline | Nucleophilic attack followed by cyclization, often with loss of H₂S. nih.gov |
| α-Haloketones and a thioamide source | Thiazole | Classic Hantzsch thiazole synthesis. encyclopedia.pubtandfonline.com |
| Aroylacetonitriles in the presence of a base | Benzo[d] acs.orgacs.orgthiazine | Base-promoted cyclization. rsc.org |
Conjugation Strategies with Biomolecules and Other Pharmacophores
The high reactivity of the isothiocyanate functional group (–N=C=S) makes this compound an excellent candidate for covalent conjugation to biomolecules and other pharmacologically active molecules. This process, often termed bioconjugation, relies on the electrophilic nature of the central carbon atom in the isothiocyanate moiety, which readily reacts with nucleophiles such as primary amines and thiols. rsc.orgijacskros.com
Conjugation with Biomolecules:
The primary targets for conjugation on biomolecules like proteins and peptides are the side chains of specific amino acid residues.
Lysine (B10760008) Residues: The ε-amino group (-NH₂) of lysine is a potent nucleophile that attacks the isothiocyanate group to form a stable thiourea (B124793) linkage. This is a common strategy for labeling proteins.
Cysteine Residues: The thiol group (-SH) on cysteine residues can also react with isothiocyanates, although the reaction conditions can influence the outcome. This reaction typically yields a dithiocarbamate linkage.
N-Terminal Amino Groups: The free α-amino group at the N-terminus of a protein or peptide can react in the same manner as a lysine side chain to form a stable thiourea bond. rsc.org This reaction is famously exploited in Edman degradation for peptide sequencing using phenyl isothiocyanate. rsc.org
The reaction of this compound with these nucleophilic sites on a biomolecule (e.g., an antibody, enzyme, or peptide) can be used to attach the oxindole (B195798) core as a molecular probe, a fluorescent label, or a cytotoxic warhead in antibody-drug conjugates.
Conjugation with Other Pharmacophores:
Beyond biomolecules, this compound can be conjugated to other small-molecule drugs or pharmacophores that possess nucleophilic functional groups. This approach is used to create hybrid molecules that may exhibit dual or synergistic pharmacological activities. For instance, a pharmacophore containing a primary or secondary amine can be linked to the oxindole core via a thiourea bridge, creating a novel chemical entity with a potentially unique biological profile. The synthesis of thioureas involves the reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com
Below is an interactive table detailing the potential conjugation reactions.
| Nucleophilic Partner | Nucleophilic Group | Resulting Linkage | Potential Application |
| Protein (e.g., Lysine residue) | Primary Amine (-NH₂) | Thiourea | Protein labeling, Antibody-Drug Conjugates (ADCs) |
| Protein (e.g., Cysteine residue) | Thiol (-SH) | Dithiocarbamate | Site-specific protein modification |
| Peptide (N-terminus) | Primary Amine (-NH₂) | Thiourea | Peptide labeling, Targeted drug delivery |
| Amine-containing Pharmacophore | Primary/Secondary Amine | Thiourea | Creation of hybrid drugs with dual activity |
| Thiol-containing Pharmacophore | Thiol (-SH) | Dithiocarbamate | Development of novel multi-target agents |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and avoid toxic reagents. The synthesis of this compound, which starts from 5-amino-1,3-dihydro-indol-2-one, can be significantly improved by applying green chemistry principles.
Thiophosgene Alternatives:
The traditional method for converting primary amines to isothiocyanates involves thiophosgene (CSCl₂), a highly toxic and hazardous reagent. nih.gov Green chemistry seeks to replace it with safer alternatives.
Dithiocarbamate Salt Formation and Desulfurization: A prevalent greener strategy is a two-step, one-pot reaction. First, the starting amine (5-amino-1,3-dihydro-indol-2-one) reacts with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. rsc.orgnih.govmdpi.com This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govmdpi.com While CS₂ is also hazardous, this route avoids the use of thiophosgene. A variety of desulfurizing agents have been developed, with some offering greener profiles. mdpi.com For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been reported as an effective and environmentally friendly reagent for this transformation. mdpi.com Other less toxic desulfurizing agents include hydrogen peroxide and sodium persulfate. nih.gov
Elemental Sulfur: A highly sustainable approach involves the use of elemental sulfur. One such method is the sulfurization of isocyanides, which can be prepared from formamides, ultimately derivable from the starting amine. This reaction can be catalyzed by amine bases like DBU in green solvents such as Cyrene™ or γ-butyrolactone (GBL), minimizing waste and toxicity. semanticscholar.org
Energy-Efficient Methodologies:
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov Applying microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and fewer side products. nih.govnih.gov This increased energy efficiency is a core principle of green chemistry. The synthesis of various indole derivatives and the conversion of dithiocarbamates to isothiocyanates have been shown to be accelerated by microwave heating. nih.govmdpi.comorientjchem.orgunina.it This technique could be readily applied to the synthesis of this compound.
Enzymatic Synthesis:
Nature provides an elegant blueprint for green isothiocyanate synthesis. In cruciferous vegetables, isothiocyanates are produced from glucosinolate precursors through the action of the myrosinase enzyme upon plant tissue damage. wikipedia.orgresearchgate.netnih.gov While the direct enzymatic synthesis of a non-natural compound like this compound is not established, this biological process serves as an inspiration for developing future biocatalytic methods that would operate in water under mild conditions.
The following table compares traditional and green approaches to the synthesis.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional | 5-Amino-1,3-dihydro-indol-2-one, Thiophosgene, Base | Organic solvent | High yield, well-established | Highly toxic and hazardous reagent |
| Green Approach 1 | 5-Amino-1,3-dihydro-indol-2-one, CS₂, Base, Desulfurizing Agent (e.g., DMT/NMM/TsO⁻) | One-pot, Microwave-assisted option | Avoids thiophosgene, faster reaction times (MW) mdpi.com | CS₂ is still a toxic and volatile reagent |
| Green Approach 2 | Isocyanide precursor, Elemental Sulfur, Catalytic Base (e.g., DBU) | Green solvents (e.g., Cyrene™), Moderate heat semanticscholar.org | Highly sustainable, avoids toxic reagents, low waste semanticscholar.org | Requires multi-step preparation of isocyanide precursor |
Structure Activity Relationship Sar Studies of 5 Isothiocyanato 1,3 Dihydro Indol 2 One Analogues
Influence of Substituents on the Indolone Ring on Biological Activities
The indolone ring, also known as the 2-oxindole core, is a key pharmacophore in a multitude of biologically active compounds. Alterations to this ring system can significantly modulate the activity of 5-isothiocyanato-1,3-dihydro-indol-2-one analogues. Research has shown that the presence of a hydrogen atom on the indole (B1671886) nitrogen is often crucial for antiproliferative activity, as N-substituted analogues generally exhibit reduced potency.
Substituents on the benzene (B151609) portion of the indolone ring also play a critical role. For instance, the position of a methoxy group can be a determining factor for biological activity. Studies have indicated that a methoxy group at the C5 or C6 position can contribute to optimal activity. In contrast, substitution at the C4 position of the indole ring has been found to be less favorable for activity.
The nature of the substituent is also important. For example, in some series of indole derivatives, fluorine-substituted compounds have demonstrated greater potency than their chlorine-substituted counterparts. The strategic placement of various functional groups on the indolone ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
| Compound Modification | Observed Effect on Biological Activity |
| N-substitution on the indole ring | Generally leads to reduced potency. |
| Methoxy group at C5 or C6 | Can contribute to optimal activity. |
| Substitution at C4 | Often unfavorable for activity. |
| Fluorine substitution | May be more potent than chlorine substitution in some cases. |
Impact of Isothiocyanate Moiety Position and Chemical Modification on Activity
The isothiocyanate (-N=C=S) group is a highly reactive electrophilic moiety that can form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues in proteins. This reactivity is often central to the biological mechanism of action of isothiocyanate-containing compounds.
The position of the isothiocyanate group on the indolone ring is a critical determinant of activity. While the parent compound is this compound, analogues with the isothiocyanate at other positions, such as C4, C6, or C7, would be expected to exhibit different activity profiles due to altered accessibility to the target site.
| Modification | Potential Impact on Activity |
| Altering the position of the isothiocyanate group | Expected to change the activity profile. |
| Conversion to a thiourea (B124793) | Alters reactivity and mechanism of action. |
| Conversion to an amide | Modifies the molecule's ability to form covalent bonds. |
Stereochemical Considerations and Their Role in Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on biological activity. For 2-oxindole derivatives, the introduction of a substituent at the C3 position creates a stereocenter, leading to the possibility of two enantiomers (non-superimposable mirror images).
The absolute configuration of this stereocenter can be a crucial factor in determining the biological activity of these compounds. nih.govrsc.orgresearchgate.net One enantiomer may fit snugly into the binding site of a biological target, while the other may bind with lower affinity or not at all. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers.
The development of asymmetric synthesis methods to produce enantiomerically pure 3,3-disubstituted oxindoles is therefore of great interest in medicinal chemistry. researchgate.net By separating and testing individual enantiomers, researchers can identify the more active stereoisomer and develop more potent and selective drugs. The loss of stereochemistry under certain chemical conditions, such as in the presence of a strong base, highlights the importance of careful handling of these compounds to maintain their desired biological activity. nih.gov
Rational Design Principles for Enhanced Biological Efficacy
The insights gained from SAR studies provide a foundation for the rational design of new this compound analogues with enhanced biological efficacy. nih.gov Several key principles have emerged from the study of this and related classes of compounds.
One important strategy is the hybridization of the oxindole (B195798) scaffold with other pharmacophores. This involves combining the structural features of the oxindole with those of other known biologically active molecules to create hybrid compounds with potentially synergistic or novel activities. For example, linking the oxindole core to moieties known to inhibit specific enzymes can lead to the development of multi-targeted agents.
Computational methods, such as molecular docking, are also valuable tools in the rational design process. researchgate.net These methods can be used to predict how a designed molecule will bind to its biological target, allowing for the in silico evaluation of many potential analogues before they are synthesized. This can help to prioritize the synthesis of compounds with the highest predicted activity.
A key principle in the design of isothiocyanate-containing compounds is the modulation of the reactivity of the isothiocyanate group. This can be achieved by altering the electronic properties of the indolone ring through the introduction of electron-donating or electron-withdrawing substituents. The goal is to achieve a balance between reactivity and selectivity, such that the compound reacts with its intended target but not with other biological molecules, which could lead to off-target effects.
In Vitro Biological Activities and Cellular Responses
Other Reported Biological Activities (e.g., Anticonvulsant, Anti-leishmanial)
In Vitro Research on 5-Isothiocyanato-1,3-dihydro-indol-2-one Remains Undisclosed in Publicly Available Scientific Literature
Despite the recognized biological activities of both the isothiocyanate functional group and the indole (B1671886) nucleus, comprehensive scientific data detailing the specific molecular and cellular mechanisms of this compound are not available in the public domain. Extensive searches of scholarly databases and scientific literature have not yielded specific in vitro studies on this particular chemical compound.
The isothiocyanate moiety (-N=C=S) is a well-documented pharmacophore found in many naturally occurring and synthetic compounds, known for its potent anticancer and chemopreventive properties. Similarly, the 1,3-dihydro-indol-2-one, or oxindole (B195798), scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.
However, the specific biological activities and molecular mechanisms of action for the combined entity, this compound, have not been reported in peer-reviewed literature. Therefore, a detailed analysis according to the requested outline on its effects on cell cycle progression, reactive oxygen species regulation, enzyme inhibition, protein binding, and tubulin polymerization cannot be provided at this time.
While research on other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, has shown that they can influence the cellular processes mentioned, it would be scientifically inaccurate to extrapolate these findings to this compound without direct experimental evidence. The biological activity of a molecule is highly dependent on its unique three-dimensional structure and the interplay of its constituent parts.
Future research may elucidate the specific molecular and cellular mechanisms of this compound, but at present, there is a lack of available data to construct a scientifically validated article on this compound.
Molecular and Cellular Mechanisms of Action in Vitro Studies
Effects on Gene Expression and Protein Synthesis
The modulation of epigenetic machinery by ITCs has direct consequences on the expression of various genes, including those involved in cell cycle regulation, apoptosis, and cellular defense mechanisms. While specific gene targets for 5-Isothiocyanato-1,3-dihydro-indol-2-one have not been identified, research on other ITCs provides insight into potential pathways.
Furthermore, some isothiocyanates have been shown to impact protein synthesis. For example, certain ITCs can induce autophagy and inhibit protein synthesis through the modulation of signaling pathways such as the AMPK-mTORC1-S6K1 pathway.
Table 2: Reported Effects of Isothiocyanates on Gene and Protein Expression (In Vitro)
| Isothiocyanate | Affected Gene/Protein | Consequence | Cell Line/System |
| Sulforaphane | p21 | Upregulation of expression, leading to cell cycle arrest | Colon cancer cells |
| Sulforaphane | Bax/Bcl-2 ratio | Increased ratio, promoting apoptosis | Prostate cancer cells |
| Phenyl-ethyl isothiocyanate (PEITC) | Cyclin D1 | Downregulation of expression | Various cancer cells |
This table provides examples from related compounds, as specific data for this compound is not available.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, pharmacophore models can be developed to identify the essential chemical features required for biological activity.
For derivatives of the indole (B1671886) nucleus, LBDD approaches have been utilized to design novel therapeutic agents. For instance, in the development of inhibitors for the SARS-CoV-2 main protease, a ligand-based design strategy was employed by optimizing the structure of a known co-crystallized inhibitor. bu.edu.egresearchgate.net This involved identifying key pharmacophoric features and designing new compounds that incorporate these elements, leading to the synthesis of potent inhibitors. bu.edu.egresearchgate.net While specific LBDD studies on 5-Isothiocyanato-1,3-dihydro-indol-2-one are not extensively documented, the general principles of LBDD provide a framework for its future investigation.
Structure-Based Drug Design (SBDD) Approaches
In contrast to LBDD, structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. This allows for the rational design of ligands that can bind to the target with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying potential biological targets and understanding the binding interactions at a molecular level.
Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, offering insights into the stability of the binding and the conformational changes that occur over time. These simulations are essential for understanding the intricate details of molecular recognition.
MD simulations have been successfully applied to study the interactions of various ligands with their receptors. For instance, simulations have provided insights into the activation mechanisms of 5-HT2A receptors by different ligands, revealing the dynamic connectivity and stable conformations induced by drug binding. nih.gov In other studies, MD simulations have been used to explore the active sites of enzymes like cyclooxygenase (COX) and to understand the regio- and stereoselectivity of reactions. nih.gov Although direct MD simulation data for this compound is lacking, this technique holds significant promise for elucidating its interactions with potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A reliable QSAR model can predict the activity of novel compounds before their synthesis, thus saving time and resources. nih.gov
QSAR studies have been conducted on various classes of compounds, including derivatives of 1,3-thiazole, to predict their antioxidant activity. pensoft.netpensoft.net These models correlate molecular descriptors, which represent the physicochemical properties of the molecules, with their observed biological activities. pensoft.net For indeno[1,2-b]indole derivatives, QSAR models have been developed to predict their inhibitory activity against casein kinase II (CK2), a target in cancer therapy. nih.govnih.gov The application of QSAR analysis to a series of this compound analogues could facilitate the design of more potent compounds.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods can be used to understand reaction mechanisms and to calculate various molecular properties that are relevant to biological activity.
While specific quantum chemical calculations for this compound were not found in the surveyed literature, the isothiocyanate group is known for its reactivity. foodb.canih.gov Quantum chemical methods could be employed to study the electrophilic nature of the isothiocyanate carbon and its potential to form covalent bonds with nucleophilic residues in biological targets, a mechanism of action for many isothiocyanate-containing compounds.
Future Directions in Research on 5 Isothiocyanato 1,3 Dihydro Indol 2 One
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The traditional synthesis of isothiocyanates often involves highly toxic and hazardous reagents such as thiophosgene (B130339) or carbon disulfide. rsc.orgresearchgate.net Future research must prioritize the development of novel, sustainable, and environmentally benign synthetic routes for 5-isothiocyanato-1,3-dihydro-indol-2-one. A promising direction is the adoption of methods that utilize elemental sulfur, an abundant and low-cost byproduct of the petroleum industry. rsc.org
Recent breakthroughs in organic synthesis have demonstrated the feasibility of amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.orgresearchgate.net This approach avoids toxic catalysts and reagents, significantly reducing the environmental impact and improving the safety profile of the synthesis. rsc.org Key areas for exploration include optimizing reaction conditions using greener solvents, such as Cyrene™ or γ-butyrolactone (GBL), and developing efficient purification methods that minimize waste generation, thereby achieving low E-factors (Environmental factors). researchgate.net Another innovative and sustainable approach that warrants investigation is the use of sodium persulfate for the desulfurization of dithiocarbamates (formed in situ from the corresponding amine) in an aqueous medium, which represents a significant step forward in green chemistry. nih.gov
| Method | Key Reagents | Advantages | Challenges for Future Research |
|---|---|---|---|
| Traditional Methods | Thiophosgene, Carbon Disulfide | Established Procedures | High toxicity, Hazardous waste |
| Isocyanide Sulfurization | Isocyanide, Elemental Sulfur, Amine Catalyst (e.g., DBU) | Uses industrial byproduct (sulfur), Avoids highly toxic reagents, Potential for green solvents. rsc.orgresearchgate.net | Optimization for the indolone scaffold, Catalyst recovery |
| Aqueous Persulfate Method | Primary Amine, CS₂, Na₂S₂O₈ | Uses water as a solvent, Good functional group tolerance. nih.gov | Adapting the one-pot procedure, Ensuring stability of the indolone core |
Identification of New Biological Targets and Pathways
Isothiocyanates as a class are known to exert their biological effects, including anti-inflammatory and anticancer activities, by modulating a wide array of cellular targets and signaling pathways. nih.gov They can induce apoptosis, cause cell cycle arrest, and inhibit key survival pathways such as those mediated by NF-κB, Akt, and STAT3. nih.gov The electrophilic nature of the isothiocyanate group allows it to form covalent adducts with nucleophilic residues (primarily cysteine) on proteins, directly altering their function. nih.gov
While these general activities are known for ITCs, the specific molecular targets of this compound remain largely uncharacterized. Future research should focus on identifying the unique set of proteins and pathways that this particular compound modulates. A key objective would be to move beyond known ITC targets and discover novel interactions conferred by the indolone portion of the molecule. Advanced chemical biology and proteomic approaches, such as activity-based protein profiling (ABPP), can be employed to identify direct covalent targets in an unbiased, system-wide manner. Understanding these unique interactions is critical for elucidating its specific mechanism of action and for the rational design of more potent and selective derivatives.
Development of Advanced In Vitro Screening Models
To accurately predict the therapeutic potential of this compound, future research must move beyond traditional 2D cell culture models. Advanced in vitro systems that more closely mimic the complexity of human tissues and disease states are essential for obtaining physiologically relevant data.
These models include three-dimensional (3D) cell cultures, such as tumor spheroids or organoids, which replicate the cell-cell interactions and micro-environmental gradients found in vivo. Furthermore, microfluidic "organ-on-a-chip" platforms can be developed to model specific tissues (e.g., a tumor-on-a-chip) or even multi-organ interactions, providing insights into the compound's efficacy and metabolism. mdpi.com For instance, a novel experimental model utilizing low, refreshed concentrations of ITCs has been shown to induce specific apoptotic effects in cancer cells, a level of detail not achievable with standard single-bolus dose experiments. ekb.eg Applying such sophisticated screening models will enable a more robust evaluation of the compound's activity and provide a stronger basis for its potential translation into preclinical and clinical studies.
Integration of Omics Technologies for Comprehensive Biological Profiling
To build a comprehensive understanding of the biological effects of this compound, future studies should integrate various "omics" technologies. escholarship.org A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and holistic view of the cellular response to the compound.
Transcriptomics (RNA-seq): Can reveal global changes in gene expression, identifying entire pathways that are up- or down-regulated upon treatment.
Proteomics: Can identify not only changes in protein expression but also post-translational modifications and, crucially, direct protein targets that are covalently modified by the isothiocyanate group. escholarship.org
Metabolomics: Can uncover alterations in cellular metabolism, providing insights into how the compound affects energy production and biosynthetic pathways within cancer cells.
Integrating data from these different omics layers will allow researchers to construct detailed network models of the compound's mechanism of action, identify potential biomarkers of response, and uncover unexpected off-target effects. escholarship.org
Design of Multi-Targeted Agents Incorporating the Isothiocyanato-Indolone Scaffold
The structure of this compound is a natural starting point for the design of multi-targeted agents. The indolone (or oxindole) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous multi-kinase inhibitors, such as Sunitinib. mdpi.comekb.egnih.gov This scaffold is adept at fitting into the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer. nih.govmdpi.com
Concurrently, the isothiocyanate group can function as a "covalent warhead," forming a permanent bond with a nearby nucleophilic amino acid residue, such as cysteine. escholarship.orgchemrxiv.org This covalent interaction can lead to irreversible inhibition, offering advantages in potency and duration of action compared to non-covalent inhibitors. mdpi.com
Future research should focus on rationally designing novel derivatives that leverage this dual functionality. By modifying the substitutions on the indolone ring, selectivity for specific kinase targets (or other enzymes) can be engineered. The isothiocyanate group can then be positioned to react with a nearby cysteine, locking the inhibitor in place. This strategy could lead to the development of highly potent and selective multi-targeted covalent inhibitors, a promising new class of therapeutic agents for complex diseases like cancer. nih.govmdpi.com
| Research Area | Methodology | Potential Outcome |
|---|---|---|
| Sustainable Synthesis | Green chemistry principles, novel catalysts (e.g., DBU), aqueous systems. rsc.orgnih.gov | Safer, cost-effective, and environmentally friendly production. |
| Target Identification | Activity-Based Protein Profiling (ABPP), chemical proteomics. | Elucidation of specific molecular targets and mechanism of action. |
| Advanced Screening | 3D organoids, tumor spheroids, organ-on-a-chip technology. mdpi.com | More accurate prediction of in vivo efficacy and toxicity. |
| Omics Integration | Transcriptomics, proteomics, metabolomics. escholarship.org | Comprehensive understanding of cellular response and biomarker discovery. |
| Multi-Targeted Design | Structure-based drug design, leveraging the indolone scaffold and ITC warhead. nih.govchemrxiv.org | Development of novel, highly potent covalent inhibitors with dual-targeting capabilities. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-isothiocyanato-1,3-dihydro-indol-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. For example, microwave-assisted protocols (e.g., in thiosemicarbazone derivatives) achieve high yields (86–98%) using ethanol as a solvent under reflux conditions . Traditional methods may require prolonged heating or specific catalysts like piperidine for condensation steps. Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (70–100°C), and stoichiometric ratios of reagents like thiosemicarbazide.
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks:
- C=O lactam stretch at ~1740 cm⁻¹.
- N-H stretches (3385 cm⁻¹) and C-S bonds (1133 cm⁻¹) in thiosemicarbazone derivatives .
- NMR : Key signals include:
- Indol-2-one carbonyl carbon at ~165–170 ppm (¹³C NMR).
- Aromatic protons in the 6.8–7.5 ppm range (¹H NMR) .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Start with cytotoxicity assays (e.g., MTT) using cancer cell lines (e.g., prostate/breast carcinoma). IC₅₀ values <1 µM indicate potent activity, as seen in OSU 111 analogs . Anti-inflammatory properties can be screened via COX-2 inhibition assays, while anti-microbial activity is tested via agar diffusion against Gram-positive/negative bacteria.
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy, benzylidene) impact the compound’s pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 6-Methoxy substitution on the indol-2-one ring enhances cytotoxicity (IC₅₀ = 0.5–0.9 µM) by promoting tubulin polymerization inhibition .
- Trimethoxy-benzylidene groups optimize binding to colchicine sites on tubulin, inducing G2/M cell cycle arrest .
- Data Table :
| Substituent | Activity (IC₅₀, µM) | Target Mechanism |
|---|---|---|
| 6-OCH₃ | 0.5–0.9 | Tubulin binding |
| 3-NO₂ | >10 | Inactive |
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces and molecular docking (e.g., AutoDock Vina) to simulate interactions with tubulin or kinase domains. For example, 3OBC derivatives showed strong binding to cyclin-dependent kinases (CDKs) in silico .
Q. How can metal-ion coordination enhance the compound’s therapeutic potential?
- Methodological Answer : Synthesize Schiff base complexes with Cu(II) or Zn(II). These complexes often exhibit enhanced anti-cancer activity due to redox cycling (Cu) or DNA intercalation (Zn). For instance, 3-hydroxynaphthalene-hydrazone-indol-2-one-Cu(II) complexes showed 2–3× lower IC₅₀ values than the ligand alone .
Q. What synergistic effects arise when combining this compound with other inhibitors?
- Methodological Answer : Co-administration with tyrosinase inhibitors (e.g., 3-(2-hydroxyphenylamino)-1,3-dihydro-indol-2-one) can reduce required inhibitor concentrations by 50% via additive/synergistic mechanisms . Screen combinations using Chou-Talalay assays to calculate combination indices (CI <1 indicates synergy).
Methodological Notes
- Data-Driven Answers : Emphasized quantitative SAR (IC₅₀ values) and spectroscopic benchmarks.
- Advanced vs. Basic : Separated synthesis/characterization (basic) from mechanistic/computational studies (advanced).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
